4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine 4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Brand Name: Vulcanchem
CAS No.: 1010902-27-8
VCID: VC2997599
InChI: InChI=1S/C12H11F2N3/c13-7-1-2-8(9(14)5-7)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17)
SMILES: C1CNC(C2=C1NC=N2)C3=C(C=C(C=C3)F)F
Molecular Formula: C12H11F2N3
Molecular Weight: 235.23 g/mol

4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

CAS No.: 1010902-27-8

Cat. No.: VC2997599

Molecular Formula: C12H11F2N3

Molecular Weight: 235.23 g/mol

* For research use only. Not for human or veterinary use.

4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine - 1010902-27-8

Specification

CAS No. 1010902-27-8
Molecular Formula C12H11F2N3
Molecular Weight 235.23 g/mol
IUPAC Name 4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Standard InChI InChI=1S/C12H11F2N3/c13-7-1-2-8(9(14)5-7)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17)
Standard InChI Key QKKJFPXVOCALCV-UHFFFAOYSA-N
SMILES C1CNC(C2=C1NC=N2)C3=C(C=C(C=C3)F)F
Canonical SMILES C1CNC(C2=C1NC=N2)C3=C(C=C(C=C3)F)F

Introduction

Structural Characteristics and Chemical Properties

4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a complex heterocyclic compound featuring a fused imidazole and pyridine ring structure, with the addition of a 2,4-difluorophenyl substituent at position 4. This molecular architecture creates a unique chemical entity with distinct properties and potential applications. The compound has a molecular weight of 235.23 g/mol and a molecular formula of C12H11F2N3, indicating its carbon-rich heterocyclic nature with multiple nitrogen atoms and fluorine substituents.

The tetrahydro nature of the compound refers to the saturation of four carbon atoms in the pyridine ring portion of the fused ring system. This structural characteristic affects the three-dimensional conformation of the molecule, influencing its binding affinities and biological activities. The presence of the two fluorine atoms at positions 2 and 4 of the phenyl substituent introduces electronegative centers that can participate in hydrogen bonding interactions with biological targets.

Key Physical and Chemical Properties

The physical and chemical properties of 4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine are summarized in Table 1, providing a comprehensive overview of its structural characteristics.

Table 1: Physical and Chemical Properties of 4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

PropertyValue
CAS No.1010902-27-8
Molecular FormulaC12H11F2N3
Molecular Weight235.23 g/mol
IUPAC Name4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Standard InChIInChI=1S/C12H11F2N3/c13-7-1-2-8(9(14)5-7)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17)
Standard InChIKeyQKKJFPXVOCALCV-UHFFFAOYSA-N
SMILESC1CNC(C2=C1NC=N2)C3=C(C=C(C=C3)F)F

The imidazo[4,5-c]pyridine core structure provides a scaffold with multiple sites for potential hydrogen bonding, both as donors and acceptors. The compound possesses moderate lipophilicity, which influences its pharmacokinetic properties, including absorption and distribution in biological systems. The fluorine substituents on the phenyl ring enhance the metabolic stability of the compound by preventing oxidative metabolism at these positions.

Synthesis Methodologies

Specific Synthetic Pathway

A probable synthetic route for 4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine would involve:

  • Preparation of the imidazole-containing precursor

  • Formation of the tetrahydropyridine ring through cyclization

  • Introduction of the 2,4-difluorophenyl group at position 4

Synthetic StepReagentsConditionsComment
Core FormationHistamine hydrochloride, ParaformaldehydePictet-Spengler reaction conditionsForms basic tetrahydroimidazo[4,5-c]pyridine scaffold
4-Position Substitution2,4-Difluorophenyl bromide or equivalentAcetonitrile, room temperatureIntroduces the 2,4-difluorophenyl group
PurificationChromatographic methodsStandard conditionsIsolation of the target compound

Comparative Analysis with Related Compounds

Structural Analogs

The chemical space surrounding 4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine includes several structural analogs with variations in the substituent pattern. These analogs provide a basis for comparative analysis and understanding the impact of structural modifications on properties and activities.

Several related compounds with variations in the position and nature of the fluorine substituents or with different substituents on the phenyl ring have been reported. For example, 4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine represents a positional isomer with fluorine atoms at positions 2 and 5 of the phenyl ring . Similarly, 4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl derivatives have been investigated for their biological properties .

Another structural analog is 4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, which differs from our target compound by substituting the fluorine atoms with chlorine atoms and altering their positions on the phenyl ring .

Table 3: Comparison of 4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine with Related Compounds

CompoundMolecular FormulaMolecular WeightStructural Difference
4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridineC12H11F2N3235.23 g/molReference compound
4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridineC12H11F2N3235.23 g/molFluorine at positions 2,5 instead of 2,4
4-(2,3-difluorophenyl) derivativesC19H22F2N4O3 (with additional groups)392.406 g/molFluorine at positions 2,3 plus additional functional groups
4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridineC12H11Cl2N3268.15 g/molChlorine at positions 2,3 instead of fluorine at 2,4

Impact of Structural Variations on Properties

The positioning and nature of substituents on the phenyl ring significantly influence the physicochemical and biological properties of these compounds. Fluorine substituents, as present in 4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, generally confer increased metabolic stability and can enhance binding interactions through their electronegativity. The specific arrangement of these fluorine atoms at positions 2 and 4 creates a unique electronic environment that may influence receptor interactions differently compared to other substitution patterns.

In contrast, compounds with chlorine substituents, such as 4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, typically exhibit greater lipophilicity, which can impact membrane permeability and distribution in biological systems. These structural variations provide opportunities for fine-tuning the properties of the compounds for specific applications.

Research Applications and Future Directions

Current Research Applications

The imidazo[4,5-c]pyridine scaffold, including 4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine and related compounds, has attracted significant research interest due to its potential applications in medicinal chemistry. These compounds have been explored as:

  • Inhibitors of specific enzymes and biological pathways

  • Potential therapeutic agents for cardiovascular diseases

  • Compounds with potential anticancer properties

  • Molecules with various pharmacological activities

The heterocyclic nature of these compounds provides a versatile scaffold for drug development, with multiple sites for potential optimization and modification.

Future Research Directions

Future research on 4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine and related compounds could focus on several promising directions:

  • Detailed structure-activity relationship studies to optimize biological activity

  • Investigation of specific binding interactions with target proteins

  • Development of more efficient synthetic routes for large-scale production

  • Exploration of new therapeutic applications based on the unique structural features

  • Modification of the core structure to improve pharmacokinetic properties

Additionally, computational studies to predict binding modes and interactions with biological targets could provide valuable insights for the rational design of more potent and selective derivatives.

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